2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is often used in research and development, particularly in the field of peptide synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the esterification of amino acids with FMOC acid chloride to form FMOC-amino acid esters. This is followed by aminolysis under basic conditions to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, particularly in peptide synthesis where the FMOC group is used as a protecting group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium azide and isobutoxycarbonyl chloride are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a coupling agent due to its stability and reactivity.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted reactions. The compound’s stability and reactivity make it an ideal choice for this purpose .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
Compared to similar compounds, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid stands out due to its unique bicyclic structure, which provides enhanced stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-12-9-18(19)22(10-12)21(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,23,24) |
InChI Key |
ANMAHERDPHGACL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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